molecular formula C16H18N2O3S B13371215 N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B13371215
M. Wt: 318.4 g/mol
InChI Key: OJZSQQTYJMGIFR-UHFFFAOYSA-N
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Description

N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound with a complex structure that includes both sulfonamide and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide typically involves a multi-step process. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-nitroaniline to form an intermediate sulfonamide. This intermediate is then reduced to the corresponding amine, which is subsequently acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include sulfone derivatives, amines, and various substituted aromatic compounds.

Scientific Research Applications

N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonamide group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but with methoxy groups instead of methyl groups.

    N-(4-acetyl-2-methylphenyl)acetamide: Contains an acetyl group instead of a sulfonamide group.

    N-(4-(4-methyl-1-piperazinyl)sulfonyl)phenyl)acetamide: Similar sulfonamide structure but with a piperazine ring.

Uniqueness

N-(4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group enhances its potential as an enzyme inhibitor, while the acetamide group contributes to its stability and solubility .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4-methyl-2-[(4-methylphenyl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C16H18N2O3S/c1-11-4-7-14(8-5-11)22(20,21)18-16-10-12(2)6-9-15(16)17-13(3)19/h4-10,18H,1-3H3,(H,17,19)

InChI Key

OJZSQQTYJMGIFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)NC(=O)C

Origin of Product

United States

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